molecular formula C21H16ClN3O2S2 B3695922 1-[4-CHLORO-3-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(THIOPHENE-2-CARBONYL)THIOUREA

1-[4-CHLORO-3-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(THIOPHENE-2-CARBONYL)THIOUREA

Cat. No.: B3695922
M. Wt: 442.0 g/mol
InChI Key: FACDGLHFHAWNSV-UHFFFAOYSA-N
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Description

1-[4-CHLORO-3-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(THIOPHENE-2-CARBONYL)THIOUREA is a complex organic compound that features a combination of benzoxazole, thiophene, and thiourea moieties

Properties

IUPAC Name

N-[[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O2S2/c1-11-8-16-17(9-12(11)2)27-20(24-16)14-10-13(5-6-15(14)22)23-21(28)25-19(26)18-4-3-7-29-18/h3-10H,1-2H3,(H2,23,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FACDGLHFHAWNSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=N2)C3=C(C=CC(=C3)NC(=S)NC(=O)C4=CC=CS4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-CHLORO-3-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(THIOPHENE-2-CARBONYL)THIOUREA typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Benzoxazole Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step involves the substitution reaction where a chlorine atom is introduced to the benzoxazole ring.

    Attachment of the Thiophene Group: The thiophene moiety is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Formation of the Thiourea Linkage: The final step involves the reaction of the intermediate with thiourea under suitable conditions to form the desired compound.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-[4-CHLORO-3-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(THIOPHENE-2-CARBONYL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially leading to the reduction of the thiourea moiety.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

    Coupling Reactions: The thiophene moiety can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Scientific Research Applications

1-[4-CHLORO-3-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(THIOPHENE-2-CARBONYL)THIOUREA has several scientific research applications:

    Medicinal Chemistry: This compound may exhibit biological activity, making it a candidate for drug development. It could potentially act as an inhibitor for specific enzymes or receptors.

    Materials Science: The unique structural features of this compound make it suitable for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

    Biological Studies: It can be used as a probe or marker in biological studies to understand various biochemical pathways.

    Industrial Applications: The compound’s properties may be exploited in the development of new industrial catalysts or as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[4-CHLORO-3-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(THIOPHENE-2-CARBONYL)THIOUREA would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity through competitive or non-competitive binding. The benzoxazole and thiophene moieties could play a crucial role in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

1-[4-CHLORO-3-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(THIOPHENE-2-CARBONYL)THIOUREA can be compared with other compounds that have similar structural features:

    Benzoxazole Derivatives: Compounds like 2-(4-chlorophenyl)benzoxazole share the benzoxazole core but lack the thiophene and thiourea moieties.

    Thiophene Derivatives: Compounds such as 2-acetylthiophene have the thiophene ring but do not contain the benzoxazole or thiourea groups.

    Thiourea Derivatives: Compounds like N-phenylthiourea have the thiourea linkage but lack the benzoxazole and thiophene moieties.

The uniqueness of this compound lies in the combination of these three distinct structural features, which may confer unique properties and applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-CHLORO-3-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(THIOPHENE-2-CARBONYL)THIOUREA
Reactant of Route 2
Reactant of Route 2
1-[4-CHLORO-3-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(THIOPHENE-2-CARBONYL)THIOUREA

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